molecular formula C10H13F3N2O2 B1428845 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid CAS No. 1375473-90-7

4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid

Cat. No. B1428845
M. Wt: 250.22 g/mol
InChI Key: BHMTWQDZLMOZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TFB and has a molecular formula of C12H16F3N2O2.

Scientific Research Applications

1. Synthesis and Analytical Applications

A study by Jones et al. (1996) investigated the synthesis of trifluoromethylazoles, including compounds similar to 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid. Their research focused on determining the pKa values of these compounds using 19F NMR spectroscopy, which could be useful in measuring pH in biological media. This highlights its potential application in analytical chemistry, particularly in pH measurement.

2. Photochemistry and Nanofluidic Devices

In the field of photochemistry and nanofluidics, Ali et al. (2012) utilized a compound similar to 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid in the optical gating of synthetic ion channels. This research demonstrates the potential of such compounds in controlling the transport of ionic species in nanofluidic devices, which could have significant implications for controlled release systems, sensing technologies, and information processing in nanoscale devices.

3. Medicinal Chemistry and Drug Discovery

In medicinal chemistry, Procopiou et al. (2018) synthesized a series of compounds including 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid derivatives. They evaluated these compounds for their affinity against various integrins in cell adhesion assays, demonstrating the potential application of these compounds in drug discovery, particularly for treatments related to cell adhesion processes.

4. Synthesis of Fused Heterocycles

In another research, Shaaban (2008) explored the synthesis of fused heterocycles incorporating trifluoromethyl moiety, similar to 4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid. This work underscores the versatility of such compounds in creating complex heterocyclic structures, which are of great interest in the development of new pharmaceuticals and materials.

properties

IUPAC Name

4,4,4-trifluoro-3-(1,3,5-trimethylpyrazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O2/c1-5-9(6(2)15(3)14-5)7(4-8(16)17)10(11,12)13/h7H,4H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMTWQDZLMOZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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